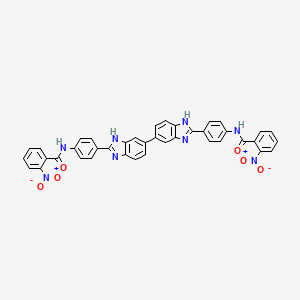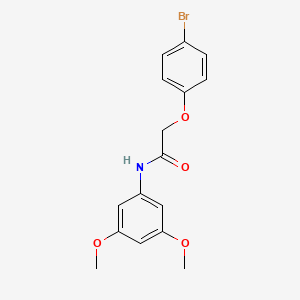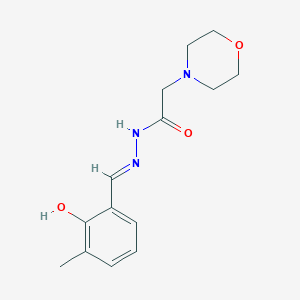
2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as 3-CPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and biotechnology. This compound is a hydrazone derivative of 2-hydroxy-3-methoxybenzaldehyde and 3-chloro-2-pyrazinecarboxaldehyde.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, studies have suggested that this compound works by inducing oxidative stress in cells. This compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to DNA damage and cell death. Additionally, this compound has been shown to inhibit the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances the oxidative stress in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, this compound has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its low toxicity. This compound has been found to be relatively safe for use in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several areas of research that could benefit from further investigation into the properties of 2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One possible future direction is to explore the potential of this compound as a neuroprotective agent. Studies have suggested that this compound has the ability to protect neurons from oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative diseases.
Another potential direction for research is to investigate the use of this compound as a photosensitizer in photodynamic therapy. This compound has been found to exhibit phototoxicity against cancer cells when exposed to light, which could make it a promising candidate for use in this type of therapy.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicine and biotechnology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research into the properties of this compound could lead to the development of new treatments for cancer, infectious diseases, and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 2-hydroxy-3-methoxybenzaldehyde and 3-chloro-2-pyrazinecarboxaldehyde in the presence of hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the resulting product is then purified using recrystallization. The yield of this compound is around 70%.
Applications De Recherche Scientifique
2-hydroxy-3-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has shown potential applications in various fields of scientific research. One of the most promising applications is in the development of anticancer drugs. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anticancer properties, this compound has also shown potential as an antimicrobial agent. Studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Furthermore, this compound has been found to inhibit the growth of fungi and yeasts.
Propriétés
IUPAC Name |
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c1-19-9-4-2-3-8(10(9)18)7-16-17-12-11(13)14-5-6-15-12/h2-7,18H,1H3,(H,15,17)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFVXKVZBNESFC-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B6000490.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6000499.png)
![1-(1-benzofuran-2-ylcarbonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6000502.png)

![2-{[(4-nitrophenyl)(phenyl)carbonohydrazonoyl]diazenyl}phenol](/img/structure/B6000523.png)
![methyl 5-ethyl-2-({[(4-fluorobenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6000534.png)
![2-(2-ethoxy-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}phenyl)-2H-1,2,3-benzotriazole](/img/structure/B6000542.png)


![2-[2-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6000551.png)

![2-(benzylthio)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6000580.png)


